molecular formula C9H10N2O B8509395 4-ethyl-1H-indazol-5-ol

4-ethyl-1H-indazol-5-ol

Cat. No. B8509395
M. Wt: 162.19 g/mol
InChI Key: QDISZSSBQROZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

A cyanomethylenetributylphosphorane/toluene solution (1.2 g, 4.53 mmol) was added to a solution prepared by dissolving the 4-ethyl-1H-indazol-5-ol (359 mg, 1.46 mmol) obtained in Example 682 and the cis-2-(4-hydroxycyclohexyl)-1H-isoinzole-1,3(2H)-dione (854 mg, 3.48 mmol) obtained in Example 323, (c) in toluene (15 ml), and the resulting mixture was stirred at 120° C. for 3 hours. The reaction solution was concentrated, and to the resulting residue were added chloroform and a 1N-aqueous sodium hydroxide solution to effect partition, followed by extraction with chloroform (twice). The extract solution was dried over anhydrous magnesium sulfate. The residue was purified by a silica gel chromatography (hexane/ethyl acetate=2/1) to obtain trans-2-{4-[(4-ethyl-1H-indazol-5-yl)oxy]cyclohexyl}-1H-isoindole-1,3(2H)-dione (681.1 mg, 50%).
Quantity
15 mL
Type
solvent
Reaction Step One
Name
cyanomethylenetributylphosphorane toluene
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
359 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](C=P(CCCC)(CCCC)CCCC)#N.C1(C)C=CC=CC=1.[CH2:24]([C:26]1[C:34]([OH:35])=[CH:33][CH:32]=[C:31]2[C:27]=1[CH:28]=[N:29][NH:30]2)[CH3:25]>C1(C)C=CC=CC=1>[CH:24]([C:26]1[C:34]([OH:35])=[CH:33][CH:32]=[C:31]2[C:27]=1[CH:28]=[N:29][NH:30]2)([CH3:1])[CH3:25] |f:0.1|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
cyanomethylenetributylphosphorane toluene
Quantity
1.2 g
Type
reactant
Smiles
C(#N)C=P(CCCC)(CCCC)CCCC.C1(=CC=CC=C1)C
Step Three
Name
Quantity
359 mg
Type
reactant
Smiles
C(C)C1=C2C=NNC2=CC=C1O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C2C=NNC2=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.